molecular formula C22H26N4OS B4946070 1-Phenyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea

1-Phenyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea

Cat. No.: B4946070
M. Wt: 394.5 g/mol
InChI Key: SYMDWAYBWFONHB-UHFFFAOYSA-N
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Description

1-Phenyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea is a complex organic compound featuring a thiourea group, phenyl rings, and pyrrolidine moieties

Properties

IUPAC Name

1-phenyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c27-21(26-14-6-7-15-26)17-10-11-20(25-12-4-5-13-25)19(16-17)24-22(28)23-18-8-2-1-3-9-18/h1-3,8-11,16H,4-7,12-15H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMDWAYBWFONHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC3)NC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea typically involves multi-step organic reactions. One common method includes the reaction of phenyl isothiocyanate with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the thiourea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thioureas or phenyl derivatives.

Scientific Research Applications

1-Phenyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-thiourea: Similar in structure but lacks the pyrrolidine moieties.

    3-Phenyl-1-thiourea: Another thiourea derivative with different substitution patterns.

    N-Phenylthiourea: A simpler thiourea compound with a single phenyl group.

Uniqueness

1-Phenyl-3-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]thiourea is unique due to the presence of multiple functional groups, including the thiourea, phenyl rings, and pyrrolidine moieties. This combination of functional groups provides the compound with distinct chemical properties and potential biological activities not found in simpler thiourea derivatives.

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